A Senior Application Scientist's Guide to 6-morpholin-4-ylpyrazine-2-carboxylic acid: Synthesis, Properties, and Application
A Senior Application Scientist's Guide to 6-morpholin-4-ylpyrazine-2-carboxylic acid: Synthesis, Properties, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Privileged Scaffolds
In the landscape of modern drug discovery, the strategic assembly of molecular entities from "privileged scaffolds" is a cornerstone of efficient lead generation and optimization. These are structural motifs that consistently appear in biologically active compounds, offering a favorable starting point for interacting with a variety of biological targets. This guide focuses on one such valuable building block: 6-morpholin-4-ylpyrazine-2-carboxylic acid . This molecule represents a deliberate convergence of two powerful heterocyclic systems: the pyrazine ring, a key component in numerous approved drugs, and the morpholine moiety, a classic bioisostere and pharmacokinetic modulator.[1][2][3] Understanding its synthesis and properties is critical for any researcher aiming to leverage its potential in developing next-generation therapeutics.
Core Molecular Profile
Before delving into synthetic strategy, a clear understanding of the target molecule's fundamental properties is essential. 6-morpholin-4-ylpyrazine-2-carboxylic acid is a stable, solid compound at room temperature.[4] Its key identifiers and physicochemical characteristics are summarized below.
| Property | Value | Source |
| IUPAC Name | 6-(morpholin-4-yl)pyrazine-2-carboxylic acid | [5] |
| CAS Number | 40262-73-5 | [5][6] |
| Molecular Formula | C₉H₁₁N₃O₃ | [5][6] |
| Molecular Weight | 209.20 g/mol | [5][6] |
| SMILES | OC(=O)C1=NC(=CN=C1)N1CCOCC1 | [5] |
| InChIKey | UGQVLHNPKAAHDW-UHFFFAOYSA-N | [4][5] |
| Physical Form | Solid | [4] |
Strategic Synthesis Pathway
While numerous suppliers offer this compound for research purposes, understanding its synthesis is crucial for analogue design and scale-up. A robust and logical synthetic approach involves a two-step sequence: a nucleophilic aromatic substitution (SₙAr) followed by ester hydrolysis. This strategy is predicated on the inherent electron-deficient nature of the pyrazine ring, which makes it susceptible to nucleophilic attack, especially when substituted with an electron-withdrawing group and a good leaving group.
Retrosynthetic Analysis & Rationale
The most logical disconnection is at the C-N bond between the pyrazine ring and the morpholine nitrogen. This suggests a reaction between a 6-halopyrazine precursor and morpholine. The carboxylic acid can be masked as an ester during the SₙAr reaction to prevent unwanted side reactions (e.g., acid-base chemistry with the morpholine nucleophile) and improve solubility in organic solvents.
Proposed Synthetic Workflow
The following diagram outlines the proposed two-step synthesis from a commercially available starting material, methyl 6-chloropyrazine-2-carboxylate.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 6-morpholin-4-ylpyrazine-2-carboxylate (SₙAr Reaction)
-
Reactor Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 6-chloropyrazine-2-carboxylate (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as a base to scavenge the HCl byproduct. This is crucial to prevent protonation of the morpholine, which would deactivate it as a nucleophile. Add morpholine (1.2 eq).
-
Solvent & Reaction: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to dissolve the reactants. Heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy for the SₙAr reaction.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and pour it into cold water. The product should precipitate out or can be extracted with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure ester intermediate.
Step 2: Synthesis of 6-morpholin-4-ylpyrazine-2-carboxylic acid (Hydrolysis)
-
Reaction Setup: Dissolve the purified ester from Step 1 in a mixture of methanol (MeOH) and water.
-
Hydrolysis: Add an excess of a base, such as lithium hydroxide (LiOH, ~3.0 eq).[7] Stir the mixture at room temperature. The saponification of the ester to the carboxylate salt is typically efficient under these conditions.
-
Monitoring: Monitor the reaction by TLC until the ester is fully consumed.
-
Acidification & Isolation: Remove the methanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and carefully acidify with 1M hydrochloric acid (HCl) to a pH of ~3-4. The carboxylic acid product, being less soluble in acidic water, will precipitate.
-
Final Steps: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final, pure 6-morpholin-4-ylpyrazine-2-carboxylic acid.
Spectroscopic Characterization Profile (Expected)
Confirmation of the final product's identity is achieved through standard spectroscopic methods. Based on the molecular structure, the following data would be expected:
-
¹H NMR:
-
Two singlets (or doublets with very small coupling) in the aromatic region (δ 8.0-9.0 ppm) corresponding to the two protons on the pyrazine ring.
-
Two distinct triplets in the aliphatic region (δ 3.5-4.0 ppm), each integrating to 4 protons, corresponding to the -CH₂-N and -CH₂-O protons of the morpholine ring.
-
A broad singlet far downfield (>10 ppm) for the carboxylic acid proton (-COOH).
-
-
¹³C NMR:
-
Signals in the aromatic region (~130-160 ppm) for the four unique carbons of the substituted pyrazine ring.
-
A signal for the carboxylic acid carbonyl carbon (~165-175 ppm).
-
Two signals in the aliphatic region for the morpholine carbons: one for the C-N carbons (~45-55 ppm) and one for the C-O carbons (~65-75 ppm).
-
-
FT-IR (cm⁻¹):
-
A broad absorption band from ~2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.
-
A sharp, strong absorption around 1700-1730 cm⁻¹ for the C=O stretch of the carboxylic acid.
-
Characteristic C-O-C stretching of the morpholine ether group around 1115 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
An [M+H]⁺ peak at m/z 210.2 in the positive ion mode, corresponding to the protonated molecule.
-
Role in Drug Discovery and Medicinal Chemistry
The title compound is not merely an academic curiosity; it is a strategically designed building block for creating complex, biologically active molecules. Its utility stems from the synergistic combination of its two core motifs.
The Pyrazine and Morpholine Advantage
Caption: Functional contributions of the molecule's components.
-
The Pyrazine Core: Pyrazines are electron-deficient aromatic rings that act as excellent hydrogen bond acceptors. This scaffold is present in numerous FDA-approved drugs, including the anti-tuberculosis agent Pyrazinamide and the proteasome inhibitor Bortezomib .[2][8] Its rigid structure provides a well-defined vector for orienting substituents toward target proteins.[3]
-
The Morpholine Moiety: Morpholine is a highly favored heterocyclic ring in medicinal chemistry.[1] Its inclusion often enhances aqueous solubility and improves metabolic stability compared to more lipophilic or metabolically labile amines.[9] It acts as a polar, non-basic amine that can improve a compound's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Application as a "Protein Degrader Building Block"
Crucially, this molecule is commercially classified as a "Protein Degrader Building Block".[6] This points to its intended use in the synthesis of bifunctional molecules like PROTACs (Proteolysis-Targeting Chimeras). In this context:
-
The carboxylic acid serves as a reactive handle for linking to a ligand that binds to a target protein of interest.
-
The 6-morpholinylpyrazine end of the molecule would be coupled to a linker connected to an E3 ubiquitin ligase ligand (e.g., derivatives of thalidomide or VHL ligands).
The resulting PROTAC hijacks the cell's natural protein disposal system to specifically degrade the target protein, offering a powerful therapeutic modality beyond simple inhibition.
Conclusion
6-morpholin-4-ylpyrazine-2-carboxylic acid is a testament to intelligent molecular design. It provides a synthetically accessible, stable, and functionally rich scaffold that is pre-optimized for applications in advanced drug discovery. Its combination of a biologically relevant pyrazine core, a pharmacokinetically favorable morpholine group, and a versatile carboxylic acid handle makes it an exceptionally valuable tool for medicinal chemists. A thorough understanding of its synthesis and properties empowers researchers to fully exploit its potential in constructing novel therapeutics, particularly in the burgeoning field of targeted protein degradation.
References
-
6-(MORPHOLIN-4-YL)PYRAZINE-2-CARBOXYLIC ACID | CAS 40262-73-5 . Molbase. [Link]
-
6-(4-Morpholinyl)pyrazine-2-carboxylic acid, min 95%, 250 mg . HDH Chemicals. [Link]
-
6-(2,6-dimethylmorpholin-4-yl)pyrazine-2-carboxylic acid . PubChem. [Link]
-
6-morpholin-4-ylpyrazine-2-carboxylic acid . Amerigo Scientific. [Link]
-
Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives . ResearchGate. [Link]
-
Biological activities of morpholine derivatives and molecular targets involved . ResearchGate. [Link]
-
The synthesis of novel 6‐[(morpholin‐4‐yl)methyl] substituted... . ResearchGate. [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines . Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery . MDPI. [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity . ResearchGate. [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives . ResearchGate. [Link]
- Method of synthesis of morpholino oligomers.
-
N-(2-morpholin-4-ylphenyl)pyrazine-2-carboxamide . PubChem. [Link]
-
Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) . PubMed. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry . MDPI. [Link]
-
New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation . MDPI. [Link]
-
New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation . National Institutes of Health (NIH). [Link]
-
6-METHYLPYRAZINE-2-CARBOXYLIC ACID . gsrs.ncats.nih.gov. [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester . Journal of Chemical and Pharmaceutical Research. [Link]
-
6-METHYLPYRAZINE-2-CARBOXYLIC ACID . chemdad.com. [Link]
-
Pyrazine-4-carboxylic acid . PubChem. [Link]
- Preparation method for pyrrolidine-2-carboxylic acid derivatives.
- Process for preparing 5-methyl pyrazine-2-carboxylic acid.
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking . National Institutes of Health (NIH). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-morpholin-4-ylpyrazine-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 6-(MORPHOLIN-4-YL)PYRAZINE-2-CARBOXYLIC ACID | CAS 40262-73-5 [matrix-fine-chemicals.com]
- 6. calpaclab.com [calpaclab.com]
- 7. jocpr.com [jocpr.com]
- 8. rjpbcs.com [rjpbcs.com]
- 9. researchgate.net [researchgate.net]
